

## Application Notes and Protocols: Niosomes in Drug Delivery Systems

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Niosomes are self-assembled vesicular nanocarriers composed of non-ionic surfactants and cholesterol. They are structurally similar to liposomes but offer advantages such as enhanced chemical stability, lower cost, and greater versatility in formulation. Niosomes can encapsulate both hydrophilic and lipophilic drugs, making them a versatile platform for targeted and controlled drug delivery. Their applications span various routes of administration, including transdermal, oral, parenteral, and ocular delivery, for a wide range of therapeutic agents.

# Section 1: Applications of Niosomes in Drug Delivery

Niosomes are utilized to improve the therapeutic performance of drugs by enhancing their bioavailability, prolonging their circulation time, and targeting specific tissues.

1.1 Transdermal Drug Delivery: Niosomes are effective in overcoming the skin's barrier properties, enhancing the penetration of encapsulated drugs. They can act as a local depot for sustained drug release and modulate the systemic absorption of drugs through the skin. This is particularly beneficial for drugs that cause local irritation or undergo significant first-pass metabolism when administered orally.



- 1.2 Cancer Therapy: Niosomes can be used to deliver anticancer agents directly to tumor cells, which can reduce the systemic toxicity and side effects associated with chemotherapy. The enhanced permeability and retention (EPR) effect allows these nanoparticles to accumulate preferentially in tumor tissues. Furthermore, the surface of niosomes can be modified with ligands for active targeting of cancer cells.
- 1.3 Oral Drug Delivery: For poorly absorbed drugs, niosomes can improve oral bioavailability. They protect the encapsulated drug from the harsh environment of the gastrointestinal tract and facilitate its absorption.
- 1.4 Other Applications: Niosomal formulations are also explored for gene delivery, vaccine adjuvants, and in the treatment of various other diseases.

## **Section 2: Quantitative Data Summary**

The following tables summarize key quantitative data from various studies on niosomal drug delivery systems.

Table 1: Physicochemical Properties of Niosome Formulations



Formula tion Code	Surfacta nt(s)	Surfacta nt:Chol esterol Ratio	Average Particle Size (nm)	Polydis persity Index (PDI)	Zeta Potentia I (mV)	Entrap ment Efficien cy (%)	Referen ce
NC <sub>2</sub>	Span 60	1:1	< 5000	-	-	-	
Curcumin Niosome	Span 80	4.2:1 (with cholester ol:curcu min at 5:1)	162	-	-28.9 ± 2.7	88.5	
Farnesol Niosome	-	-	150-170	0.182	-33.5 ± 2	-	
Nimesuli de Niosome	Span 60	80:70 (molar)	-	-	-	High	
Cyclospo rine A F1- F3	Polysorb ate 60, Span 60	-	-	0.23 - 0.51	-	-	_
Cyclospo rine A F4- F6	Tween 80, Span 80	-	-	0.23 - 0.51	-	-	

Table 2: In Vivo Pharmacokinetic Parameters of Curcumin Niosomes vs. Curcumin Suspension

Parameter	Curcumin Niosomes	Curcumin Suspension	Reference
AUC₀-t (ng·mL <sup>-1</sup> ·h)	2074.989 ± 146.690	803.475 ± 23.335	
MRTo-t (h)	6.604 ± 0.209	2.498 ± 0.016	
Relative Bioavailability (%)	258.25	-	-



## **Section 3: Experimental Protocols**

3.1 Protocol for Preparation of Niosomes by Thin-Film Hydration Method

This is one of the most common methods for niosome preparation.

#### Materials:

- Non-ionic surfactant (e.g., Span 60, Span 80, Tween 60, Tween 80)
- Cholesterol
- Drug to be encapsulated
- Organic solvent (e.g., chloroform, diethyl ether, ethanol)
- Aqueous phase (e.g., Phosphate Buffered Saline (PBS) pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Water bath
- Sonicator (optional)

#### Procedure:

- Dissolve the non-ionic surfactant and cholesterol in a suitable organic solvent in a roundbottom flask.
- The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin, dry film on the inner wall of the flask.
- Hydrate the thin film by adding the aqueous phase (containing the hydrophilic drug, if applicable) and shaking the flask on a water bath at a temperature above the gel-to-liquid phase transition temperature of the surfactant.
- The resulting suspension contains multilamellar niosomes (MLVs).



- To obtain small unilamellar vesicles (SUVs), the niosomal suspension can be sonicated or subjected to extrusion.
- 3.2 Protocol for Characterization of Niosomes
- 3.2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

These parameters are crucial for the physical stability and in vivo performance of the niosomes.

Instrumentation: Dynamic Light Scattering (DLS) instrument (Zetasizer).

#### Procedure:

- Dilute the niosomal suspension with deionized water to an appropriate concentration.
- Place the diluted sample in a cuvette and insert it into the DLS instrument.
- Measure the particle size (Z-average diameter), PDI, and zeta potential at a constant temperature (e.g., 25°C).
- Perform the measurements in triplicate to ensure reproducibility.
- 3.2.2 Determination of Entrapment Efficiency (%EE)

Entrapment efficiency refers to the percentage of the initial drug that is successfully encapsulated within the niosomes.

#### Procedure:

- Separate the unentrapped ("free") drug from the niosomal suspension. This can be done by methods such as dialysis, centrifugation, or gel filtration.
- Quantify the amount of unentrapped drug in the supernatant or filtrate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
- Calculate the entrapment efficiency using the following formula:

%EE = [(Total Drug Amount - Amount of Unentrapped Drug) / Total Drug Amount] x 100



#### 3.2.3 In Vitro Drug Release Study

This study evaluates the rate and mechanism of drug release from the niosomes.

Apparatus: Dialysis bag (with appropriate molecular weight cut-off), dissolution apparatus.

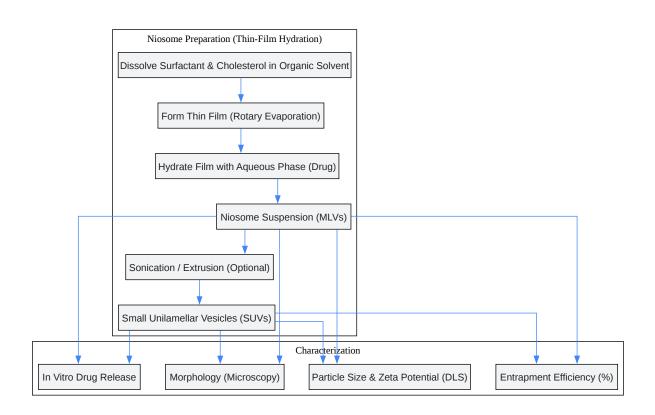
#### Procedure:

- Place a known amount of the niosomal formulation into a dialysis bag.
- Suspend the dialysis bag in a release medium (e.g., PBS pH 7.4) in the dissolution apparatus, maintained at a constant temperature (e.g., 37°C) and stirring speed.
- At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
- Analyze the drug concentration in the collected samples using a suitable analytical method.
- Plot the cumulative percentage of drug released versus time.

### **Section 4: Visualizations**

4.1 Experimental Workflow for Niosome Preparation and Characterization



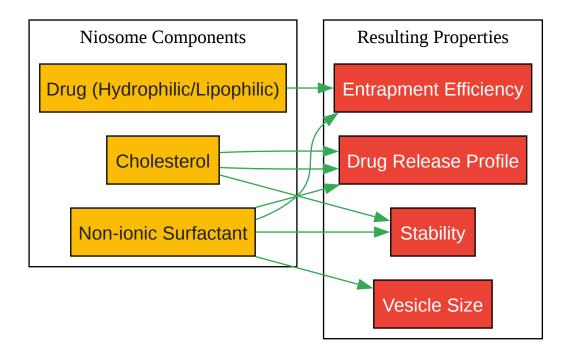


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Caption: Workflow for niosome preparation and characterization.

4.2 Logical Relationship of Niosome Components and Properties



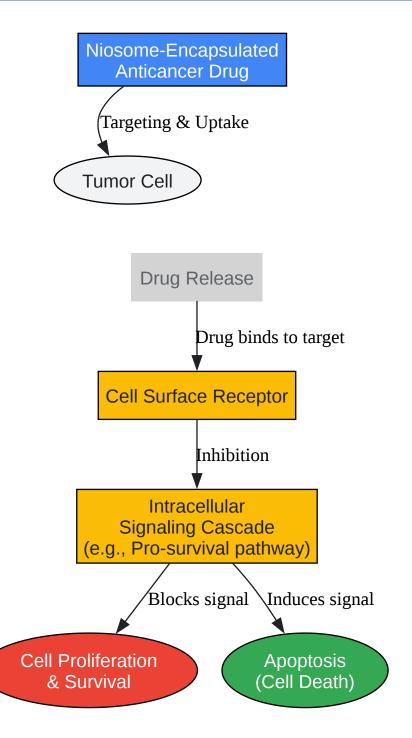


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Caption: Influence of components on niosome properties.

4.3 Signaling Pathway in Cancer Therapy Using Niosome-Delivered Drug





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Caption: Niosome-mediated drug effect on a cancer signaling pathway.

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